N-(2-Methylphenyl)benzamide
Overview
Description
“N-(2-Methylphenyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of “N-(2-Methylphenyl)benzamide” involves a selective acylation process . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of "N-(2-Methylphenyl)benzamide" . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .Molecular Structure Analysis
The molecular structure of “N-(2-Methylphenyl)benzamide” has been determined using various spectroscopic techniques such as FT–IR and 1H and 13C NMR . The molecule comprises a benzamide unit and a methylphenyl moiety .Chemical Reactions Analysis
The chemical reactions involving “N-(2-Methylphenyl)benzamide” are complex due to the presence of two amine groups in different chemical environments . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .Physical And Chemical Properties Analysis
“N-(2-Methylphenyl)benzamide” has a molecular weight of 290.16 . It is characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Scientific Research Applications
Anticancer Activity
- The compound MGCD0103, a derivative of N-(2-aminophenyl)benzamide, exhibits selective inhibition of histone deacetylases (HDACs), leading to cancer cell cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
Molecular Structural Analysis and Antioxidant Activity
- A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, demonstrates antioxidant properties. The structural and electronic properties of this compound were thoroughly analyzed, including its molecular geometry and vibrational frequencies, using X-ray diffraction and DFT calculations (Demir et al., 2015).
Antimicrobial and Antipathogenic Activity
- Thiourea derivatives of benzamides, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant effects against various bacterial strains and are considered potential novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Neuroreceptor Binding Studies
- Research on benzamide derivatives, such as N-(2-diethylaminoethyl)benzamides, has explored their potential for imaging melanoma metastases using radioiodinated compounds. These studies focus on the structure-affinity relationships, metabolic fate, and intracellular localization, providing insights into their selective uptake in melanoma cells (Eisenhut et al., 2000).
Catalytic and Chemical Synthesis
- N-Benzoylation of aminophenols employing benzoylisothiocyanates has been studied for producing N-(2-hydroxyphenyl)benzamides. This research contributes to the understanding of chemoselective synthesis processes and the biological relevance of the produced compounds (Singh et al., 2017).
Safety And Hazards
Future Directions
“N-(2-Methylphenyl)benzamide” is a crucial building block of many drug candidates . Future research could focus on conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . The established kinetic model can be used to optimize reaction conditions .
properties
IUPAC Name |
N-(2-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASAHDKONAXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207113 | |
Record name | 2'-Methylbenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)benzamide | |
CAS RN |
584-70-3 | |
Record name | 2′-Methylbenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methylbenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-o-Tolylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Methylbenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-methylbenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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